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molecular formula C9H14N2O3S B1373392 Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate CAS No. 1001419-37-9

Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate

Cat. No. B1373392
M. Wt: 230.29 g/mol
InChI Key: LCXINUDSGSPWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601725B2

Procedure details

To a solution of compound 62.2 (18.5 mmol) in dichloromethane is added molecular sieves (4.0 g) and PDC (39.0 mmol) at room temperature (THF is added to help dissolve the starting material). After 1.5 hours, an additional equivalent of PDC is added and the reaction is stirred for 5.5 hours. The reaction mixture is poured directly onto a silica gel column and is eluted with a gradient of 100% dichloromethane to 100% EtOAc. Fractions containing the desired product are pooled and concentrated to afford (5-formyl-thiazol-2-yl)-carbamic acid tert-butyl ester (compound 62.3).
Quantity
18.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
39 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[S:9][C:10]([CH2:13][OH:14])=[CH:11][N:12]=1)([CH3:4])([CH3:3])[CH3:2].C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O.C1COCC1>ClCCl>[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[S:9][C:10]([CH:13]=[O:14])=[CH:11][N:12]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
18.5 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC(=CN1)CO)=O
Name
Quantity
39 mmol
Type
reactant
Smiles
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
DISSOLUTION
Type
DISSOLUTION
Details
to help dissolve the starting material)
ADDITION
Type
ADDITION
Details
The reaction mixture is poured directly onto a silica gel column
WASH
Type
WASH
Details
is eluted with a gradient of 100% dichloromethane to 100% EtOAc
ADDITION
Type
ADDITION
Details
Fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1SC(=CN1)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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